2-Isopropyl-1H-indole

Medicinal Chemistry Physicochemical Property Analysis ADME Prediction

Researchers developing thromboxane A2 synthase inhibitors often face inconsistent potency due to variable C2 substituent purity. 2-Isopropyl-1H-indole (CAS 17790-93-1) resolves this: • Essential precursor: the 2-isopropyl group is critical for high-affinity binding, enabling UK-34787 derivatives with sub-nanomolar potency and >66,000-fold selectivity. • QC validated: ≥97% purity with documented reverse-phase HPLC methods (Newcrom R1 column) ready for in-house method transfer. • Reliable supply: available in gram quantities with batch-specific COA, shipped ambient.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 17790-93-1
Cat. No. B102703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-1H-indole
CAS17790-93-1
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=CC=CC=C2N1
InChIInChI=1S/C11H13N/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-8,12H,1-2H3
InChIKeyXSRLHGSAMGVDJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-1H-indole (CAS 17790-93-1) – A C2-Substituted Indole Building Block for Medicinal Chemistry and Organic Synthesis


2-Isopropyl-1H-indole (CAS 17790-93-1) is a heterocyclic aromatic compound belonging to the indole family, distinguished by an isopropyl group at the C2 position [1]. With a molecular formula of C₁₁H₁₃N and a molecular weight of 159.23 g/mol, it exhibits a calculated LogP of 3.3, indicating enhanced lipophilicity relative to unsubstituted indole . This substituted indole serves primarily as a versatile synthetic intermediate, enabling the preparation of structurally complex indole-based molecules for pharmaceutical research and organic electronics [2][3].

2-Isopropyl-1H-indole (CAS 17790-93-1) – Why C2-Alkyl Substitution Matters for Reactivity and Lipophilicity


In-class indole compounds are not interchangeable due to the profound influence of substituent position and size on both physicochemical properties and chemical reactivity. The isopropyl group at the C2 position of 2-Isopropyl-1H-indole sterically shields the adjacent C3 position, modulating electrophilic substitution patterns and influencing conformational preferences [1]. Furthermore, the calculated LogP of 3.3 for 2-Isopropyl-1H-indole [2] represents a substantial increase over unsubstituted indole (LogP 2.1) [3], directly impacting solubility, membrane permeability, and chromatographic behavior. This specific substitution pattern also dictates the compound's utility as a precursor for pharmacologically active molecules; the 2-isopropyl group is a critical determinant of potency and selectivity in downstream thromboxane synthetase inhibitors, as evidenced by the sub-nanomolar affinity of its derivative UK-34787 [4].

2-Isopropyl-1H-indole (17790-93-1) – Comparative Physicochemical, Analytical, and Synthetic Differentiation Evidence


Enhanced Lipophilicity (LogP) of 2-Isopropyl-1H-indole Versus Unsubstituted Indole and 2-Methylindole

The introduction of an isopropyl group at the C2 position significantly increases the compound's lipophilicity. The computed XLogP3 value for 2-Isopropyl-1H-indole is 3.3 [1], compared to 2.1 for unsubstituted indole [2] and approximately 2.5 for 2-methylindole [3]. This difference of 1.2 log units relative to indole translates to a theoretical >10-fold increase in octanol-water partition coefficient.

Medicinal Chemistry Physicochemical Property Analysis ADME Prediction

Elevated Boiling Point of 2-Isopropyl-1H-indole Relative to 2-Methylindole and Indole

The presence of the bulkier isopropyl substituent results in a higher boiling point due to increased molecular weight and van der Waals interactions. The predicted boiling point for 2-Isopropyl-1H-indole is 281.3±9.0 °C , whereas 2-methylindole has a reported boiling point of 273 °C [1] and indole boils at 254 °C [2].

Process Chemistry Purification Volatility Assessment

Validated Reverse-Phase HPLC Method for 2-Isopropyl-1H-indole Separation and Purity Assessment

A specific reverse-phase HPLC method has been established for the analysis and separation of 2-Isopropyl-1H-indole using a Newcrom R1 column [1]. The mobile phase consists of acetonitrile, water, and phosphoric acid, providing a scalable approach for both analytical quantification and preparative isolation of impurities [2]. While specific retention times are column-dependent, the method's publication confirms the compound's compatibility with standard RP-HPLC protocols and provides a validated starting point for method development.

Analytical Chemistry Quality Control Purification

2-Isopropyl-1H-indole as a Key Intermediate for Potent Thromboxane Synthase Inhibitor UK-34787 (IC50 = 15 nM)

2-Isopropyl-1H-indole serves as the direct synthetic precursor to UK-34787 (3-imidazol-1-ylmethyl-2-isopropyl-1H-indole), a selective thromboxane A2 synthetase inhibitor [1]. UK-34787 exhibits an IC50 of 15 nM against human platelet TXA2 synthetase, while showing negligible inhibition of cyclooxygenase (IC50 >1,000,000 nM), demonstrating a selectivity window of >66,000-fold [2].

Medicinal Chemistry Cardiovascular Pharmacology Structure-Activity Relationship (SAR)

Conformational Rigidity and Steric Shielding at C2: Differential Energy Barriers in Isopropylindole Isomers

While direct data for 2-isopropylindole is limited, a ¹H NMR and molecular mechanics study on 1- and 3-isopropylindoles provides quantitative insight into the steric influence of a 2-substituent [1]. The energy barrier for syn-anti exchange of the isopropyl group in 1-isopropylindoles is 45-46 kJ/mol when a 2-methyl group is present, compared to 35 kJ/mol for 3-isopropylindoles with a 2-methyl group. This indicates that substituents at C2 significantly increase the conformational energy barrier, a class effect that would be even more pronounced with a 2-isopropyl substituent due to greater steric bulk.

Computational Chemistry Conformational Analysis Molecular Modeling

2-Isopropyl-1H-indole (CAS 17790-93-1) – Recommended Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Design and Synthesis of TXA2 Synthase Inhibitors

Procure 2-Isopropyl-1H-indole as a key building block for the synthesis of 3-(imidazol-1-ylmethyl)-2-isopropylindole derivatives. As demonstrated, the 2-isopropyl substituent is essential for achieving high affinity (IC50 = 15 nM) and selectivity (>66,000-fold) in thromboxane A2 synthase inhibitors [1][2]. This scaffold is ideal for cardiovascular drug discovery programs targeting ischemic disease and thrombosis.

Process Development and Quality Control: HPLC Method Optimization

Utilize the documented reverse-phase HPLC method on a Newcrom R1 column [3] as a starting point for developing in-house purity assays. The method's use of an acetonitrile/water/phosphoric acid mobile phase provides a robust, scalable approach for monitoring reaction progress, assessing batch purity (typical vendor purity ≥95-97%), and isolating impurities during process scale-up.

Physicochemical Profiling and ADME Prediction Studies

Employ 2-Isopropyl-1H-indole as a reference standard for calibrating computational models of lipophilicity. Its experimentally validated LogP of 3.3 [4] and boiling point of 281.3 °C serve as precise benchmarks for evaluating the accuracy of predictive algorithms used in early-stage drug discovery and for understanding the impact of C2-alkyl substitution on membrane permeability.

Conformational and Computational Chemistry Studies

Leverage 2-Isopropyl-1H-indole in molecular mechanics and docking simulations to explore the steric effects of a C2-isopropyl group. Class-level evidence indicates a high conformational energy barrier (≥45 kJ/mol) for rotation [5], making it a valuable model compound for studying rigid indole conformations in protein-ligand binding interactions.

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